molecular formula C5H4ClIN2 B14024472 3-Amino-5-chloro-4-iodopyridine

3-Amino-5-chloro-4-iodopyridine

Cat. No.: B14024472
M. Wt: 254.45 g/mol
InChI Key: ISWQKBQQPFCKDI-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-4-iodopyridine is a halogenated aminopyridine derivative characterized by a pyridine ring substituted with amino (NH₂), chloro (Cl), and iodo (I) groups at positions 3, 5, and 4, respectively. Halogenated pyridines are critical intermediates in drug synthesis, agrochemicals, and polymers due to their electronic properties and reactivity in cross-coupling reactions . The presence of iodine enhances its utility in radiopharmaceuticals or as a precursor for further functionalization via Suzuki or Ullmann couplings .

Properties

IUPAC Name

5-chloro-4-iodopyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWQKBQQPFCKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-4-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 3-amino-4-iodopyridine, followed by chlorination at the 5-position. The reaction conditions often include the use of halogenating agents such as iodine and chlorine, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and high-purity reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-4-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Amino-5-chloro-4-iodopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-4-iodopyridine involves its interaction with specific molecular targets and pathways. The amino, chloro, and iodo groups can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Amino-5-chloro-4-iodopyridine with structurally related halogenated aminopyridines, emphasizing substituent positions, physicochemical properties, and applications.

Table 1: Comparative Analysis of Halogenated Aminopyridines

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
This compound Not explicitly reported C₅H₄ClIN₂ 254.35 3-NH₂, 5-Cl, 4-I Hypothesized use in radiopharmaceuticals or polyimide precursors.
2-Amino-5-chloro-3-iodopyridine 211308-81-5 C₅H₄ClIN₂ 254.35 2-NH₂, 5-Cl, 3-I Pharmaceutical intermediate; commercially available (TCI Chemicals) .
3-Chloro-5-iodopyridin-4-amine 77332-90-2 C₅H₄ClIN₂ 254.35 4-NH₂, 3-Cl, 5-I Potential monomer for polyimide synthesis .
2-Amino-5-chloropyridine 1072-98-6 C₅H₅ClN₂ 128.56 2-NH₂, 5-Cl Precursor to zopiclone (sedative); MP: 133–136°C .
4-Chloro-5-iodo-3-nitropyridin-2-amine 1427079-82-0 C₅H₃ClIN₃O₂ 299.45 2-NH₂, 4-Cl, 5-I, 3-NO₂ High molecular weight; nitro group suggests use in explosives or agrochemicals .

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (Cl, I, NO₂): These reduce electron density on the pyridine ring, directing electrophilic substitutions and stabilizing intermediates in coupling reactions. Iodo groups are particularly valuable for cross-coupling due to their leaving-group ability . Amino Group (NH₂): Enhances solubility in polar solvents and participates in hydrogen bonding, influencing crystallization behavior (e.g., layered hydrogen-bond networks in ) .

Synthetic Routes: Halogenated aminopyridines are typically synthesized via nucleophilic substitution or ammoniation of chlorinated precursors. For example, 2-amino-5-chloropyridine is co-produced with 2-amino-3-chloropyridine during α-pyridone ammoniation . Iodo-substituted analogs (e.g., 2-Amino-5-chloro-3-iodopyridine) may involve halogen-exchange reactions or direct iodination using iodine monochloride (ICl) .

Applications: Pharmaceuticals: 2-Amino-5-chloropyridine is a precursor to zopiclone, while iodinated derivatives are explored in 99mTc-labeled compounds for biotransformation studies . Materials Science: Chloro-iodo aminopyridines serve as monomers for heat-resistant polymers like polyimides .

Physical Properties: Melting points correlate with molecular symmetry and intermolecular forces. For instance, 2-amino-5-chloropyridine melts at 133–136°C, while bulkier iodinated analogs (e.g., 299.45 g/mol nitro derivative) likely exhibit higher decomposition temperatures .

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